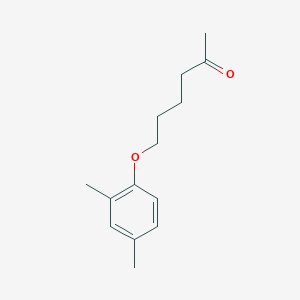

6-(2,4-Dimethylphenoxy)hexan-2-one

Description

6-(2,4-Dimethylphenoxy)hexan-2-one is a ketone derivative featuring a hexan-2-one backbone substituted with a 2,4-dimethylphenoxy group at the sixth carbon. Its structure is characterized by the electron-donating methyl groups on the phenoxy ring, which influence its acidity, solubility, and reactivity in comparison to simpler ketones or analogs with different substituents .

Propriétés

IUPAC Name |

6-(2,4-dimethylphenoxy)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-11-7-8-14(12(2)10-11)16-9-5-4-6-13(3)15/h7-8,10H,4-6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZOCEXKUOSONS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCCCC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Hexan-2-one (2-Hexanone)

Hexan-2-one (CAS 591-78-6) is a linear aliphatic ketone without aromatic substitution. Key differences include:

- Volatility: Hexan-2-one has higher volatility due to its smaller molecular size and lack of bulky substituents. Headspace concentration studies show its vapor pressure is significantly higher than that of 6-(2,4-dimethylphenoxy)hexan-2-one .

- Reactivity: Hexan-2-one readily forms hydrazones under mild conditions, whereas 6-(2,4-dimethylphenoxy)hexan-2-one may require harsher conditions due to steric hindrance from the phenoxy group .

- Applications: Hexan-2-one is used as a solvent and intermediate in industrial processes, while the dimethylphenoxy derivative has niche applications in specialized syntheses (e.g., oxadiazole-thiol derivatives) .

6-(4-Benzyloxyphenyl)hexan-2-one

This analog replaces the 2,4-dimethylphenoxy group with a 4-benzyloxyphenyl moiety. Key distinctions include:

Ethyl 4-ethoxy-2,3-dimethylbenzoate

Comparisons highlight:

- Stability: The ester group in ethyl 4-ethoxy-2,3-dimethylbenzoate is more hydrolytically stable than the ketone in 6-(2,4-dimethylphenoxy)hexan-2-one, which may undergo nucleophilic attacks at the carbonyl carbon .

- Commercial Availability : Both compounds have been discontinued by suppliers like CymitQuimica, suggesting challenges in large-scale synthesis or niche demand .

Comparison with Functional Derivatives

Hydrazide Derivatives ()

Several hydrazide derivatives of 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol exhibit:

- Higher Melting Points: For example, N’-(4-Hydroxybenzylidene)-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazide melts at 166–168°C, indicating greater crystallinity compared to the parent ketone, which lacks hydrogen-bonding hydrazide groups .

- Biological Relevance: These derivatives are explored for antimicrobial activity, whereas 6-(2,4-dimethylphenoxy)hexan-2-one is primarily a synthetic intermediate .

Pharmaceutical Analogs (–8)

Complex molecules like (S)-N-[(2S,4S,5S)-5-[2-(2,4-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide demonstrate:

- Structural Complexity: The dimethylphenoxy group is incorporated into larger pharmacophores for targeted biological activity, contrasting with the simpler ketone’s role as a building block .

- Synthetic Challenges: Multi-step syntheses are required for such analogs, whereas 6-(2,4-dimethylphenoxy)hexan-2-one is synthesized in fewer steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.